

Spectroscopic Profile of 1-Ethyl-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethyl-4-fluorobenzene**

Cat. No.: **B1585034**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound **1-Ethyl-4-fluorobenzene**. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines standardized experimental protocols for the acquisition of such spectra and includes visualizations to illustrate the molecular structure and analytical workflow.

Spectroscopic Data Summary

The empirical formula for **1-Ethyl-4-fluorobenzene** is C_8H_9F , and its molecular weight is 124.16 g/mol. The spectroscopic data presented below provides confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The 1H NMR spectrum of **1-Ethyl-4-fluorobenzene** is characterized by signals corresponding to the ethyl group and the aromatic protons. The aromatic region displays a complex splitting pattern due to the fluorine substituent.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.16 - 7.11	m	-	2H	Ar-H (ortho to ethyl)
7.01 - 6.95	m	-	2H	Ar-H (ortho to fluorine)
2.62	q	7.6	2H	-CH ₂ -
1.22	t	7.6	3H	-CH ₃

Note: The aromatic protons often appear as two overlapping multiplets due to second-order effects and coupling with fluorine.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
161.5 (d, J = 243.5 Hz)	C-F
138.2 (d, J = 3.1 Hz)	C-CH ₂ CH ₃
129.5 (d, J = 7.7 Hz)	CH (ortho to ethyl)
115.1 (d, J = 21.2 Hz)	CH (ortho to fluorine)
28.1	-CH ₂ -
15.8	-CH ₃

Note: The carbon attached to fluorine and the adjacent carbons show splitting (doublet, d) due to coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups and the overall fingerprint of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 2850	Medium-Strong	C-H stretching (aromatic and aliphatic)
1605, 1510, 1450	Strong	C=C stretching (aromatic ring)
1225	Strong	C-F stretching
825	Strong	C-H bending (para-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is for Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
124	45	[M] ⁺ (Molecular Ion)
109	100	[M-CH ₃] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
83	10	
77	8	[C ₆ H ₅] ⁺

Experimental Protocols

While specific acquisition parameters for the presented data are not available, the following describes standard methodologies for obtaining high-quality spectroscopic data for small organic molecules like **1-Ethyl-4-fluorobenzene**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-25 mg of **1-Ethyl-4-fluorobenzene** is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (often several hundred to thousands) are required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

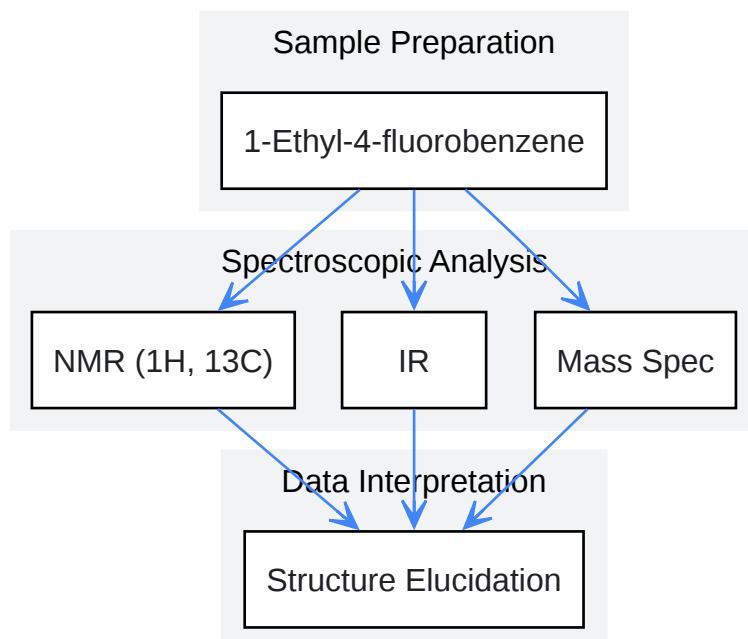
Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1-Ethyl-4-fluorobenzene**, the spectrum is most commonly obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
- Ionization: Electron Ionization (EI) is a common method for small, relatively non-polar molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the

abundance of each ion, generating the mass spectrum.


Visualizations

The following diagrams illustrate the molecular structure of **1-Ethyl-4-fluorobenzene** and a generalized workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **1-Ethyl-4-fluorobenzene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Fluoroethylbenzene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethyl-4-fluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585034#spectroscopic-data-for-1-ethyl-4-fluorobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com